16-Iodohexadecanoic acid, also known as 16-iodo-hexadecanoic acid, is a halogenated fatty acid that has garnered attention in scientific research, particularly in the fields of biochemistry and nuclear medicine. This compound is classified as an omega-halogeno fatty acid, characterized by the presence of an iodine atom at the 16th carbon position of the hexadecanoic acid chain. Its unique properties make it valuable for various applications, including metabolic studies and imaging techniques.
16-Iodohexadecanoic acid is derived from hexadecanoic acid, commonly known as palmitic acid. The iodination process introduces the iodine atom into the fatty acid structure, enhancing its utility in biochemical applications. This compound falls under the broader category of halogenated fatty acids, which are known for their roles in biological processes and potential therapeutic uses.
The synthesis of 16-iodohexadecanoic acid primarily involves the iodination of hexadecanoic acid. Several methods have been developed for this purpose:
The synthesis process requires careful control of reaction conditions to ensure high yields and purity of the product. The use of solvents like dichloromethane or chloroform is common, and reactions are often conducted under inert atmospheres to prevent oxidation.
The molecular structure of 16-iodohexadecanoic acid consists of a long hydrocarbon chain with a total of 16 carbon atoms (C16) and one iodine atom (I) attached to the terminal carbon. The chemical formula can be represented as C16H31IO2.
16-Iodohexadecanoic acid participates in various chemical reactions, primarily due to its halogenated nature:
The reactivity of 16-iodohexadecanoic acid is leveraged in synthetic organic chemistry for constructing more complex molecules or for labeling purposes in radiolabeled compounds .
In biological systems, 16-iodohexadecanoic acid is utilized as a tracer in metabolic studies. The mechanism involves its incorporation into lipid membranes or its utilization by metabolic pathways similar to those of palmitic acid.
Research indicates that upon administration, this compound can be metabolized by various tissues, allowing for imaging and tracking through techniques such as positron emission tomography (PET) or single-photon emission computed tomography (SPECT) due to its radioactive properties when labeled with isotopes like iodine-123 .
Relevant analyses often include spectroscopic methods such as nuclear magnetic resonance (NMR) and mass spectrometry (MS) for characterization .
The versatility of 16-iodohexadecanoic acid makes it a significant compound in both academic research and clinical applications, particularly within fields focused on metabolic processes and imaging technologies.
The development of radiolabeled fatty acid tracers emerged from the critical need to non-invasively assess myocardial metabolism, where fatty acids serve as the primary energy substrate under normal physiological conditions. Early strategies employed isotopic labeling with carbon-14 or tritium, but their clinical utility was limited by radiation burden and inadequate imaging properties. This led to the exploration of nonisotopic substitution using gamma-emitting radionuclides, beginning with iodine-131-labeled iodooleic acid in the 1960s. Despite achieving myocardial visualization, this pioneer tracer faced significant limitations due to the suboptimal nuclear properties of iodine-131 (high-energy gamma emissions and beta-particle contamination), which resulted in poor image quality and high radiation exposure [3] [6].
The 1970s witnessed strategic advances with the introduction of single-photon emission computed tomography (SPECT)-compatible iodine-123 (half-life: 13.2 hours; gamma energy: 159 keV). Initial straight-chain analogs like 16-iodohexadecanoic acid (also termed 16-iodopalmitic acid) preserved the fundamental structure of endogenous palmitic acid but exhibited rapid in vivo deiodination, releasing free iodide that accumulated in non-target tissues (e.g., thyroid, stomach). This metabolic instability compromised myocardial specificity and image interpretation. Researchers addressed this by shifting the iodine atom from the aliphatic chain to an aromatic ring system at the omega position, exemplified by compounds like 15-(p-iodophenyl)pentadecanoic acid (IPPA). This structural modification significantly enhanced metabolic stability by resisting enzymatic dehalogenation, as the aryl-iodide bond proved less susceptible to cleavage than the alkyl-iodide bond present in earlier analogs [6].
Parallel innovations focused on molecular stabilization strategies beyond aromatic substitution. The incorporation of methyl branches near the beta-carbon (e.g., 3-methyl-17-iodoheptadecanoic acid) aimed to sterically hinder beta-oxidation, thereby prolonging myocardial retention. This approach exploited the metabolic trapping principle, analogous to the success of fluorodeoxyglucose (FDG) in glucose metabolism imaging. The evolution culminated in the development of beta-methyl-branched aryl-iodinated fatty acids such as 15-(p-iodophenyl)-3-(R,S)-methylpentadecanoic acid (BMIPP), which combined both an aromatic ring for stability and a methyl branch near the carboxyl terminus to block complete beta-oxidation. This dual modification yielded tracers with superior myocardial uptake and prolonged retention, enabling high-quality SPECT imaging [6].
Table 1: Evolution of Radiolabeled Fatty Acid Tracers for Myocardial Imaging
| Era | Tracer Type | Representative Compound | Key Innovation | Limitation |
|---|---|---|---|---|
| 1960s | Aliphatic Iodine-131 | Iodine-131-Iodooleic Acid | First myocardial visualization with radiolabeled FA | High radiation dose; poor imaging characteristics |
| Early 1970s | Aliphatic Iodine-123 | Iodine-123-16-Iodohexadecanoic Acid | Improved SPECT compatibility | Rapid deiodination; high background |
| Late 1970s | Aromatic Iodine-123 | Iodine-123-IPPA | Enhanced metabolic stability (aryl-iodide bond) | Complete metabolism; clearance not solely trapping |
| 1980s-1990s | Branched-Chain Iodine-123 | Iodine-123-BMIPP | Metabolic trapping via beta-methyl branching | Complex synthesis; altered kinetics vs. natural FA |
Iodinated and fluorinated fatty acid analogs represent distinct strategic paths in tracer design, each with unique physicochemical, metabolic, and imaging consequences arising from the differing properties of iodine and fluorine.
Physicochemical Properties: The van der Waals radius of iodine (1.98 Å) significantly exceeds that of fluorine (1.47 Å), and iodine is far less electronegative (Pauling scale: iodine 2.66 vs. fluorine 3.98). Consequently, iodine substitution introduces greater steric bulk and causes less perturbation to the electron density of adjacent atoms compared to fluorine. In fatty acid analogs, this often translates to lower steric hindrance for protein binding (e.g., albumin transport, membrane transporters) with iodine than with fluorine. However, the carbon-fluorine bond exhibits exceptional strength (~485 kJ/mol) and metabolic stability, resisting enzymatic cleavage far more effectively than the carbon-iodine bond (~238 kJ/mol). Fluorinated analogs like 16-[fluorine-18]fluoropalmitic acid (FPA) thus demonstrate superior in vivo stability against dehalogenation compared to iodinated counterparts like 16-iodohexadecanoic acid [5] [6].
Metabolic Fate and Imaging Kinetics: A critical distinction lies in their metabolic handling. Fluorine-18-labeled straight-chain analogs (e.g., FPA) undergo rapid beta-oxidation, releasing [fluorine-18]fluoroacetate and other metabolites that wash out from the myocardium, mirroring natural fatty acid metabolism. While this provides a dynamic view of oxidative metabolism, it complicates image acquisition due to rapidly changing tracer distribution. In contrast, iodinated analogs like BMIPP, with their beta-methyl branch and aromatic ring, are primarily metabolically trapped via esterification into triglycerides and other complex lipids following activation to CoA thioesters. This trapping mechanism provides a "snapshot" of initial uptake and retention, simplifying image acquisition timing [3] [6].
Imaging Practicality: The choice of radionuclide profoundly impacts clinical utility. Iodine-123 (half-life: 13.2 hours) is readily available from commercial suppliers via cyclotron production, facilitating widespread distribution and use in SPECT facilities without on-site cyclotrons. Fluorine-18 (half-life: 110 minutes) requires proximity to a cyclotron or a robust distribution network due to its short half-life. Positron emission tomography (PET) with fluorine-18 offers superior resolution and quantification over SPECT with iodine-123. However, for imaging organs like the bladder or brain, where clearance of natural metabolites (e.g., [fluorine-18]FDG in brain, excreted FDG in bladder) creates high background, iodinated tracers like BMIPP or targeted fluorinated analogs with specific pharmacokinetics (e.g., meta-fluorobenzyl-derivatized agents) show distinct advantages [5].
Table 2: Comparison of Iodinated and Fluorinated Fatty Acid Analogs
| Property | Iodinated Analogs (e.g., BMIPP, 16-Iodohexadecanoic Acid) | Fluorinated Analogs (e.g., FPA, FTHA) |
|---|---|---|
| Radionuclide Half-life | Iodine-123: 13.2 hours | Fluorine-18: 110 minutes |
| Primary Imaging Modality | SPECT | PET |
| Metabolic Stability | Moderate (aryl-iodide > alkyl-iodide); deiodination occurs | High; C-F bond highly resistant to enzymatic cleavage |
| Primary Metabolic Fate | Trapping in complex lipid pools (e.g., triglycerides) | Beta-oxidation (straight-chain); trapping (branched) |
| Steric Impact | Large atom; significant steric perturbation | Small atom; minimal steric perturbation |
| Electron Effects | Weak electron-withdrawing effect | Strong electron-withdrawing effect |
| Clinical Availability | Widely available (commercial distribution) | Limited to PET centers with cyclotron access |
The concept of "metabolic trapping" became a cornerstone philosophy in radiotracer design, driven by the clinical success of FDG and the limitations of tracers mirroring the complete metabolism of their natural counterparts. For fatty acid tracers, the goal shifted from replicating complex oxidation kinetics to developing analogs that undergo initial metabolic steps and then accumulate within the cell, providing a stable signal proportional to initial uptake.
16-Iodohexadecanoic acid itself lacked inherent trapping; it was activated to its CoA thioester and underwent beta-oxidation, releasing free iodide. The design breakthrough came with the realization that structural modifications blocking beta-oxidation could induce trapping. This was achieved through two main strategies:
Beta-Methyl Branching: Introducing a methyl group (CH₃) at the alpha or beta carbon atom creates a steric hindrance that prevents the formation of the trans-Δ²-enoyl-CoA intermediate during the second step (hydratase reaction) of beta-oxidation. For instance, BMIPP (15-(p-iodophenyl)-3-(R,S)-methylpentadecanoic acid) incorporates a methyl branch at the beta-carbon (carbon-3). This branch forces the molecule into the CoA-activated form but effectively halts further degradation after the initial dehydrogenation step (acyl-CoA dehydrogenase), leading to accumulation of the CoA ester or its incorporation into triglyceride and phospholipid pools within the cardiomyocyte. Studies confirmed that over 70% of retained myocardial radioactivity from BMIPP was incorporated into complex lipids within minutes of administration [6].
Thia-Substitution: Replacing a methylene group (-CH₂-) in the fatty acid chain with a sulfur atom (-S-), creating a thia fatty acid (e.g., 16-[fluorine-18]fluoro-4-thia-palmitic acid). The thioether linkage disrupts the regular spacing of carbon atoms required by the beta-oxidation spiral enzymes. Although these analogs can still be activated to CoA thioesters, beta-oxidation is arrested after one or two cycles due to the formation of metabolites like 3-oxa(or thia)-dicarboxylic acids that are poor substrates for subsequent enzymes. This results in intracellular accumulation of shortened intermediates [6].
The trapping mechanism offers significant practical advantages for imaging. It simplifies kinetic modeling by decoupling the tracer signal from the complex dynamics of complete oxidation and washout. The resulting relatively static distribution allows for longer imaging windows and improves image quality. Furthermore, trapped tracers like BMIPP provide a measure of fatty acid uptake capacity, reflecting the combined function of membrane transporters (e.g., CD36/FAT, FABPpm), activation enzymes (acyl-CoA synthetases), and esterification pathways. This uptake capacity is often altered early in ischemic heart disease (reduced uptake) and heart failure (shift towards glucose utilization), making these tracers valuable diagnostic tools [6].
It is crucial to note that while metabolic trapping simplifies imaging, it inherently measures a different biological process – uptake and initial metabolism/esterification – rather than the complete oxidation pathway followed by natural fatty acids or straight-chain radiolabeled analogs like carbon-11-palmitate. Therefore, validation studies correlating tracer retention with established markers of fatty acid utilization (e.g., oxygen consumption, triglyceride synthesis rates) are essential. Studies with BMIPP demonstrated good correlation between myocardial retention and overall fatty acid utilization under various physiological and pathological states, justifying its use as a clinically relevant biomarker despite the deviation from natural beta-oxidation [6].
Table 3: Metabolic Trapping Strategies in Fatty Acid Tracer Design
| Trapping Strategy | Molecular Mechanism | Example Tracer | Metabolic Fate Post-Activation |
|---|---|---|---|
| Beta-Methyl Branching | Steric hindrance blocks enoyl-CoA hydratase step of β-oxidation | Iodine-123-BMIPP | Accumulation as CoA ester; incorporation into triglycerides/phospholipids |
| Thia-Substitution | Disruption of β-oxidation spiral due to sulfur atom spacing | Fluorine-18-fluoro-6-thia-heptadecanoic acid (FTHA) | Partial β-oxidation; accumulation of sulfur-containing dicarboxylic acid CoA esters |
| Aromatic Ring at ω-Position | Ring structure is not a substrate for β-oxidation enzymes | Iodine-123-IPPA* | β-oxidation proceeds until chain shortened; ω-phenyl moiety remains intact |
| Dimethyl Branching | Enhanced steric hindrance blocking multiple β-oxidation steps | Fluorine-18-9,9-dimethylhexadecanoic acid | Severe impairment of β-oxidation; strong trapping |
Note: IPPA undergoes partial β-oxidation but is not a pure trapping agent like BMIPP; its clearance rate from myocardium reflects metabolic rate.
CAS No.: 4390-05-0
CAS No.: 10477-99-3
CAS No.: 22642-82-6
CAS No.: 463-82-1